Mycosporine-2-glycine

Description

Properties

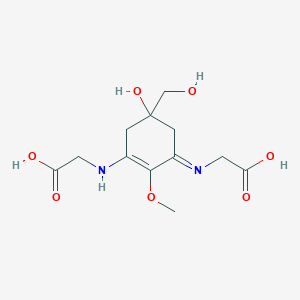

Molecular Formula |

C12H18N2O7 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid |

InChI |

InChI=1S/C12H18N2O7/c1-21-11-7(13-4-9(16)17)2-12(20,6-15)3-8(11)14-5-10(18)19/h13,15,20H,2-6H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

NCZZDMCBYGVEGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(CC(CC1=NCC(=O)O)(CO)O)NCC(=O)O |

Synonyms |

mycosporine-2-glycine |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Mycosporine-2-glycine in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a class of water-soluble, UV-absorbing secondary metabolites produced by a wide range of organisms, including cyanobacteria. These compounds are of significant interest to the scientific and pharmaceutical communities due to their potent photoprotective properties and potential applications as natural sunscreens and antioxidants. Among the diverse family of MAAs, Mycosporine-2-glycine (M2G) is a relatively rare derivative first identified in cyanobacteria in the early 21st century. This technical guide provides an in-depth overview of the discovery, biosynthesis, and experimental analysis of M2G in cyanobacteria, tailored for researchers and professionals in drug development.

The first report of this compound in the cyanobacterial kingdom was a significant finding, expanding the known diversity of these photoprotective compounds. This discovery was made in a unicellular cyanobacterium, identified as a species of Euhalothece, which was isolated from the challenging environment of a gypsum crust in a hypersaline saltern pond in Eilat, Israel.[1][2][3][4] This halotolerant cyanobacterium was observed to produce high concentrations of two primary MAAs when subjected to high light intensities, with one exhibiting a maximum absorbance at 331 nm and the other at 362 nm.[1][2][3] Through meticulous purification and structural elucidation, the compound with the 331 nm absorption maximum was definitively identified as this compound.[1][3] This initial discovery has since been followed by the identification of M2G in other halotolerant cyanobacteria, such as Aphanothece halophytica, where it also plays a crucial role in cellular protection against environmental stressors.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds as reported in the literature.

Table 1: Physicochemical Properties of this compound (M2G)

| Property | Value | Source Organism | Reference |

| Molecular Formula | C₁₂H₁₈N₂O₇ | Euhalothece sp. | [7] |

| Molecular Mass | 302.28 g/mol | Euhalothece sp. | [7] |

| Absorption Maximum (λmax) | 331 nm | Euhalothece sp. | [1][3] |

| HPLC Retention Time | 5.9 min | Aphanothece halophytica | [8] |

Table 2: Comparative Absorption Maxima of Common Mycosporine-Like Amino Acids

| Compound | Abbreviation | Absorption Maximum (λmax) | Reference |

| Mycosporine-glycine | MG | 310 nm | [1][9] |

| Palythine | 320 nm | [9] | |

| Asterina-330 | 330 nm | [1] | |

| This compound | M2G | 331 nm | [1][3] |

| Palythinol | 332 nm | [1] | |

| Shinorine | SHI | 334 nm | [1][9] |

| Porphyra-334 | P334 | 334 nm | [5] |

Biosynthesis of this compound

The biosynthesis of Mycosporine-like amino acids in cyanobacteria is a complex enzymatic process that originates from intermediates of the pentose (B10789219) phosphate (B84403) and shikimate pathways.[10][11] The core structure of MAAs, 4-deoxygadusol (4-DG), is synthesized and subsequently conjugated with amino acids.

The biosynthesis of M2G is understood to proceed through the formation of a mycosporine-glycine intermediate.[12] Current proposed pathways suggest that M2G is formed by the addition of a second glycine (B1666218) molecule to this intermediate. The key genes involved in the initial steps of MAA biosynthesis are well-characterized and include:

-

mysA : Encodes a dehydroquinate synthase (DHQS) homolog, which is involved in the formation of the core cyclohexenone-like ring from sedoheptulose (B1238255) 7-phosphate.[10]

-

mysB : Encodes an O-methyltransferase that methylates an intermediate to form the 4-deoxygadusol (4-DG) chromophore.[10]

-

mysC : Encodes an ATP-grasp ligase that attaches a glycine residue to the 4-DG core, forming mycosporine-glycine.[10][12]

The final step in M2G biosynthesis, the addition of the second glycine, is proposed to be catalyzed by a nonribosomal peptide synthetase (NRPS)-like enzyme, potentially encoded by a gene such as mysE.[12][13]

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of this compound from cyanobacterial biomass.

Extraction of Mycosporine-Like Amino Acids

This protocol is adapted from methodologies reported for the extraction of MAAs from halotolerant cyanobacteria.[5][8]

Materials:

-

Cyanobacterial cell paste (fresh or lyophilized)

-

Centrifuge

-

Rotary evaporator

-

Sonicator (optional)

Procedure:

-

Harvest cyanobacterial cells from liquid culture by centrifugation.

-

To the cell pellet, add methanol. A common ratio is 8 mL of methanol per gram of fresh cell weight.[8]

-

Resuspend the cells thoroughly in methanol. Cell disruption can be enhanced by sonication.[5]

-

Incubate the mixture, typically at 45°C for 2 hours, to facilitate extraction.

-

Separate the cell debris from the extract by centrifugation.

-

Collect the supernatant containing the MAAs.

-

Repeat the extraction process on the cell pellet to ensure complete recovery of MAAs.

-

Pool the supernatants and evaporate the methanol using a rotary evaporator to obtain a concentrated crude extract.

Purification of this compound

A multi-step chromatographic approach is generally required to purify M2G to homogeneity.[5][14]

Materials:

-

Crude MAA extract

-

Low-pressure liquid chromatography system

-

Reversed-phase chromatography columns (e.g., C18)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Solvents: Methanol, water (HPLC grade)

Procedure:

-

Initial Separation (Low-Pressure Chromatography):

-

Dissolve the crude extract in an appropriate aqueous solvent.

-

Load the dissolved extract onto a reversed-phase column equilibrated with water.

-

Elute with a stepwise gradient of increasing methanol concentration (e.g., 0%, 10%, 20%, 100% methanol in water).

-

Collect fractions and monitor for the presence of M2G using a UV-Vis spectrophotometer (absorbance at 331 nm).

-

-

Intermediate Purification (Reversed-Phase Chromatography):

-

Pool the fractions containing M2G from the initial separation.

-

Concentrate the pooled fractions.

-

Subject the concentrated sample to a second round of reversed-phase chromatography, using a shallower gradient of methanol in water to achieve better separation.

-

-

Final Purification (Preparative HPLC):

-

The fractions enriched with M2G are further purified using a preparative HPLC system equipped with a reversed-phase column.

-

An isocratic or fine gradient elution with a methanol/water mobile phase is typically used.

-

The peak corresponding to M2G is collected, and the purity is confirmed by analytical HPLC.

-

Characterization of this compound

The structural identity of purified M2G is confirmed using a combination of spectroscopic and spectrometric techniques.[1][3][14]

Methods:

-

UV-Vis Spectroscopy: The purified compound is dissolved in a suitable solvent (e.g., methanol or water), and its absorbance spectrum is recorded to determine the characteristic absorption maximum (λmax) at approximately 331 nm.[1][3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to determine the molecular mass of the purified compound. Positive ion electrospray mass spectrometry is often employed.[1][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are conducted to elucidate the detailed chemical structure of M2G.[1][3]

-

Amino Acid Analysis: Alkaline hydrolysis of the purified compound followed by amino acid analysis is performed to confirm the presence of glycine.[1][3]

Conclusion

The discovery of this compound in cyanobacteria has opened new avenues for research into the ecological roles and potential applications of these unique natural products. The methodologies outlined in this guide provide a framework for the isolation, purification, and characterization of M2G, enabling further investigation into its biological activities and potential for development in the pharmaceutical and cosmetic industries. As research continues, a deeper understanding of the biosynthesis and regulation of M2G in cyanobacteria will be crucial for optimizing its production and harnessing its full potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothece sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound | C12H18N2O7 | CID 23427657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Comparative Profiling and Discovery of Novel Glycosylated Mycosporine-Like Amino Acids in Two Strains of the Cyanobacterium Scytonema cf. crispum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of Mycosporine-2-glycine in Nature: A Technical Guide

Mycosporine-2-glycine (M2G) is a crucial member of the mycosporine-like amino acid (MAA) family, a group of water-soluble, UV-absorbing compounds.[1][2] These molecules are of significant interest to researchers in drug development and materials science due to their potent photoprotective and antioxidant properties.[2][3][4][5] This technical guide provides an in-depth overview of the natural sources of M2G, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

Natural Sources and Concentrations

M2G is predominantly found in marine and freshwater organisms that are regularly exposed to high levels of solar radiation.[6][7] Its primary producers are cyanobacteria and microalgae, from which it can be sequestered by various marine invertebrates.[1][2] The concentration of M2G in these organisms can vary significantly based on environmental factors such as UV exposure and salinity.[8]

While a comprehensive comparative analysis of M2G content across a wide range of species is still an active area of research, existing studies have identified several key natural sources. The unicellular cyanobacterium Euhalothece sp., isolated from a hypersaline environment, has been reported to contain high concentrations of M2G.[1] It has also been identified in the spawn of the sea hare Aplysia dactylomela, the green sea urchin Strongylocentrotus droebachiensis, and the centric diatom Corethron criophilum.[1]

For researchers looking to isolate M2G, focusing on organisms from high-UV environments is a promising strategy. The following table summarizes organisms reported to contain M2G, though quantitative data remains sparse in the literature.

| Organism Type | Species | Environment | Reference |

| Cyanobacterium | Euhalothece sp. | Hypersaline saltern pond | [1] |

| Mollusc | Aplysia dactylomela (spawn) | Marine | [1] |

| Echinoderm | Strongylocentrotus droebachiensis (ovaries and larvae) | Marine | [1] |

| Diatom | Corethron criophilum | Marine | [1] |

| Holothurian | (Coral reef holothuroids) | Marine | [2] |

| Sea Anemone | Anthopleura elegantissima | Marine | [2] |

Biosynthesis of this compound

The biosynthesis of M2G, like other MAAs, originates from intermediates of primary metabolic pathways. The core cyclohexenone ring structure, 4-deoxygadusol (4-DG), can be synthesized via two main routes: the shikimate pathway and the pentose (B10789219) phosphate (B84403) pathway.[7][9] In cyanobacteria, the shikimate pathway is considered the predominant route for MAA biosynthesis in response to UV radiation.[8]

From 4-DG, the synthesis of mycosporine-glycine occurs through the addition of a glycine (B1666218) molecule.[7][10][11] A subsequent addition of a second glycine residue to the mycosporine-glycine intermediate, catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme, results in the formation of this compound.[10]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances and Future Prospects of Mycosporine-like Amino Acids [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Mycosporine-2-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the chemical structure elucidation of Mycosporine-2-glycine (M2G), a mycosporine-like amino acid (MAA) with significant potential in biomedicine and cosmetics due to its potent UV-absorbing and antioxidant properties. This document details the experimental protocols for isolation, purification, and characterization, presents key quantitative data in a structured format, and visualizes the experimental workflow for clarity.

Introduction to this compound (M2G)

Mycosporine-like amino acids are a class of low molecular weight, water-soluble compounds produced by a wide range of organisms, particularly those exposed to high levels of solar radiation, such as cyanobacteria and marine algae.[1][2][3] M2G is characterized by a cyclohexenimine chromophore conjugated with two glycine (B1666218) residues.[2][4] Its ability to absorb UV-A radiation, with a maximum absorption at approximately 331 nm, makes it a compound of interest for development as a natural sunscreen.[2][5] Furthermore, studies have demonstrated its antioxidant activity, suggesting broader applications in preventing oxidative stress-related damage.[1][5] The precise elucidation of its chemical structure is paramount for understanding its biological functions and for potential synthetic production.

Experimental Protocols for Structure Elucidation

The determination of the chemical structure of M2G involves a multi-step process encompassing extraction from a biological source, purification to isolate the compound, and finally, analysis using various spectroscopic techniques.

Isolation and Extraction of M2G from Cyanobacteria

A common source for M2G is the halotolerant cyanobacterium Aphanothece halophytica or a unicellular cyanobacterium (Euhalothece sp.).[1][2] The following protocol is a synthesized methodology based on established procedures.

Experimental Protocol: Extraction

-

Cell Culture and Harvesting: Cultivate the cyanobacterium, such as Euhalothece sp., in a suitable medium under conditions that induce MAA production, such as high light intensity.[2] Harvest the cells from the culture by centrifugation (e.g., 6,000 x g for 10 minutes).[2]

-

Initial Extraction: The harvested cell pellets are extracted with a solvent to lyse the cells and solubilize the MAAs. A common method involves extraction with 20% aqueous methanol (B129727) at 45°C for 2 hours.[2] An alternative for A. halophytica is extraction with methanol.[1]

-

Solvent Removal and Re-extraction: The extract is then dried, for instance, using a rotary evaporator or a Speed-Vac concentrator, to remove the initial solvent.[2] The resulting residue is subsequently re-extracted with 100% methanol to separate the MAAs from less soluble compounds like salts.[2]

Purification of M2G

Following extraction, a multi-step purification process is required to obtain M2G in a pure form suitable for structural analysis. This typically involves low-pressure liquid chromatography followed by high-performance liquid chromatography (HPLC).

Experimental Protocol: Purification

-

Low-Pressure Liquid Chromatography (LPLC): A three-step separation process using LPLC can be employed for initial purification.[1] This method is effective for separating M2G from other MAAs like shinorine (B1251615) and porphyra-334.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing M2G from the LPLC are then subjected to preparative HPLC for final purification.[2] A C18 reversed-phase column is commonly used. The mobile phase can be a mixture of acetonitrile (B52724) (e.g., 4% v/v) and formic acid (e.g., 0.1% v/v) in water, with isocratic elution.[6] The eluent is monitored by a UV-visible detector set at a wavelength near the absorption maximum of M2G (e.g., 345 nm).[2]

-

Fraction Collection and Desolvation: The fraction corresponding to the M2G peak is collected and the solvent is removed using a Speed-Vac evaporator to yield the purified compound as a white amorphous solid.[2]

Spectroscopic and Spectrometric Analysis

The purified M2G is then subjected to a suite of analytical techniques to determine its molecular structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of M2G, which is a key characteristic of MAAs.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Dissolve the purified M2G in a suitable solvent, typically water or methanol.

-

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a spectrophotometer.

-

Analysis: Identify the wavelength of maximum absorption (λmax).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of M2G.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The purified M2G is introduced into the mass spectrometer, often via liquid chromatography-mass spectrometry (LC/MS).[1]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for MAAs.[2]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]+) is determined.[2] Further fragmentation analysis (MS/MS) can be performed to obtain structural information.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D NMR experiments are crucial for the complete structural elucidation.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve the purified M2G in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to assemble the final structure. The symmetry of the molecule is a key feature to note from the NMR data.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the structural elucidation of this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O₇ | [8] |

| Molecular Weight | 302.28 g/mol | [8] |

| Exact Mass | 302.11140092 Da | [8] |

| UV Absorption Maximum (λmax) | 331 nm | [2][9] |

| Mass Spectrometry (ESI+) | m/z 303 [M+H]⁺ | [2] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | HMBC Correlations |

| 1 | 160.0 | - | - |

| 2 | 97.0 | - | - |

| 3 | 155.0 | - | - |

| 4(6) | 35.0 | 2.80, 3.25 | C-2, C-5, C-6(4) |

| 5 | 75.0 | - | - |

| 7 (OCH₃) | 58.0 | 3.65 | C-2 |

| 8 (CH₂OH) | 65.0 | 3.55 | C-5 |

| 9 (NHCH₂COOH) | 45.0 | 3.85 | C-1, C-3, C-10 |

| 10 (NHCH₂COOH) | 175.0 | - | - |

Note: Data is compiled and adapted from published literature.[2] Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the chemical structure elucidation of this compound.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the successful isolation, purification, and structural elucidation of this compound. The presented data and workflows offer a robust framework for researchers and scientists in the fields of natural product chemistry, drug discovery, and cosmetic science.

References

- 1. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C12H18N2O7 | CID 23427657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothece sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Mycosporine-2-glycine

Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules known for their potent UV-absorbing properties.[1] Found in various organisms, particularly those exposed to high levels of solar radiation like cyanobacteria, M2G plays a crucial role in photoprotection.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of M2G, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is characterized by a cyclohexenimine chromophore conjugated with two glycine (B1666218) residues. This structure is responsible for its strong absorption in the UV-A region of the electromagnetic spectrum.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₇ | [3] |

| Molecular Weight | 302.28 g/mol | [3] |

| UV Absorption Maximum (λmax) | ~331 nm | [4][5][6] |

| Molar Extinction Coefficient (ε) | While a specific experimentally determined value for this compound is not readily available in the literature, the molar extinction coefficients for mycosporine-like amino acids (MAAs) typically range from 28,100 to 50,000 M⁻¹ cm⁻¹. The related compound, mycosporine-glycine, has a molar extinction coefficient of approximately 28,100 M⁻¹ cm⁻¹. | [1][6][7][8] |

| Solubility | This compound is described as a water-soluble or hydrophilic compound. However, a specific quantitative value for its solubility in water (e.g., in g/L or mg/mL) is not specified in the reviewed literature. | [9][] |

Biological Activity and Signaling Pathways

This compound exhibits significant antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of key cellular signaling pathways, making it a compound of interest for therapeutic applications.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), M2G can inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] This inhibitory action on the NF-κB pathway is a critical mechanism underlying its anti-inflammatory potential.

Antioxidant Activity: Activation of the Nrf2 Pathway

The antioxidant effects of this compound are, in part, attributed to its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While direct activation of Nrf2 by M2G is still under investigation, many mycosporine-like amino acids are known to modulate this pathway, leading to an enhanced cellular antioxidant response.

References

- 1. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothece sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H18N2O7 | CID 23427657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. academic.oup.com [academic.oup.com]

- 6. aimspress.com [aimspress.com]

- 7. medkoo.com [medkoo.com]

- 8. Distribution, biosynthetic regulation, and bioactivities of this compound, a rare UV-protective mycosporine-like amino acid [aimspress.com]

- 9. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mycosporine-2-glycine (M2G) Biosynthetic Pathway

Mycosporine-like amino acids (MAAs) are a diverse family of water-soluble, low molecular weight secondary metabolites produced by a wide range of organisms, including cyanobacteria, algae, and fungi. These compounds are of significant interest due to their potent UV-absorbing properties, acting as natural sunscreens to protect organisms from the damaging effects of solar radiation. Among these, this compound (M2G) is a notable MAA, characterized by an iminomycosporine core linked to two glycine (B1666218) residues. This guide provides a detailed technical overview of the core biosynthetic pathway of M2G, including quantitative data, experimental protocols, and visual diagrams to facilitate further research and development.

The Core Biosynthetic Pathway

The biosynthesis of this compound (M2G) is a multi-step enzymatic process that begins with a precursor from central carbon metabolism and proceeds through the formation of a core cyclohexenone ring, which is subsequently decorated with amino acids. The pathway can be broadly divided into two main stages: the formation of the mycosporine-glycine (MG) intermediate and its subsequent conversion to M2G.

Stage 1: Synthesis of Mycosporine-Glycine (MG)

The initial steps of MAA biosynthesis are conserved for many different MAAs, including M2G. The pathway commences with either sedoheptulose-7-phosphate (S7P) from the pentose (B10789219) phosphate (B84403) pathway or 3-dehydroquinate (3-DHQ) from the shikimate pathway.[1][2]

-

Core Ring Formation: The first committed step involves the conversion of S7P into demethyl-4-deoxygadusol (DDG). This reaction is catalyzed by a demethyl-4-deoxygadusol synthase (DDGS) , also known as MysA.[3][4]

-

Methylation: The DDG intermediate is then methylated to form the crucial chromophore-containing core, 4-deoxygadusol (4-DG) . This step is catalyzed by an O-methyltransferase (O-MT) , designated as MysB.[3][4]

-

First Glycine Addition: The 4-DG core is subsequently ligated with a molecule of L-glycine to form mycosporine-glycine (MG). This reaction is catalyzed by an ATP-dependent ligase of the ATP-grasp superfamily, known as MysC .[3] MG is the common precursor for a variety of disubstituted MAAs.[5]

Stage 2: Conversion of MG to this compound (M2G)

The final step in the M2G pathway is the addition of a second glycine molecule to the mycosporine-glycine intermediate.

-

Second Glycine Addition: This crucial ligation is catalyzed by an enzyme with amino acid ligase activity. In many cyanobacteria, this function is performed by a D-Ala-D-Ala ligase homolog , designated as MysD .[5] While named for its homology, this enzyme exhibits relaxed substrate specificity and can utilize various L-amino acids, including glycine, to produce different MAAs.[6][7] The heterologous expression of the MAA gene cluster from Nostoc punctiforme, which contains a mysD gene, results in the production of shinorine (B1251615), porphyra-334, and M2G, confirming MysD's role in M2G synthesis.[6] In some organisms, a nonribosomal peptide synthetase (NRPS)-like enzyme, MysE, performs this step, although MysD is more commonly associated with M2G production.[5]

The overall pathway is regulated by environmental stressors. In the halotolerant cyanobacterium Aphanothece halophytica, the accumulation of M2G and the transcription of the corresponding biosynthetic genes are significantly upregulated in response to high salinity, more so than by UV-B radiation.[8]

Pathway Diagram

Caption: The core biosynthetic pathway of this compound (M2G).

Quantitative Data

Quantitative analysis is crucial for understanding pathway efficiency, enzyme function, and for optimizing heterologous production systems.

| Parameter | Value / Condition | Organism / Enzyme Source | Reference |

| Product Yield | |||

| M2G Titer in E. coli | 85.2 ± 0.7 µmol/g (dry weight) | Aphanothece halophytica genes | [8] |

| Enzyme Properties | |||

| MysD Optimal Temperature | 37 °C | Nostoc linckia NIES-25 | [6] |

| MysD Optimal pH | 8.5 | Nostoc linckia NIES-25 | [6] |

| MysD Substrate Specificity | Accepts L-Thr, L-Ser, L-Cys, L-Ala, L-Arg, and L-Gly | Nostoc linckia NIES-25 | [6] |

| MysD Relative Activity (vs L-Thr) | L-Glycine activity is detectable but significantly lower than for L-Thr or L-Ser | Nostoc linckia NIES-25 | [6] |

| Spectroscopic Data | |||

| M2G UV Absorption Max (λmax) | ~331 nm | Euhalothece sp. | |

| Mycosporine-glycine (MG) Molar Extinction Coefficient (ε) | 28,100 M⁻¹ cm⁻¹ at 310 nm | General | [6] |

| Shinorine Molar Extinction Coefficient (ε) | 44,668 M⁻¹ cm⁻¹ at 334 nm | General | [9] |

Note: The molar extinction coefficient for M2G is often assumed to be similar to that of structurally related compounds like shinorine for quantification purposes.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the M2G biosynthetic pathway.

Heterologous Expression of M2G Biosynthetic Genes in E. coli

This protocol allows for the production and functional characterization of the M2G pathway in a well-defined host system.

Objective: To express the mysA, mysB, mysC, and mysD genes from a native producer (e.g., Aphanothece halophytica) in E. coli to produce M2G.

Methodology:

-

Gene Cluster Amplification: Amplify the entire mys gene cluster (e.g., mysA-D) from the genomic DNA of the source organism using high-fidelity PCR. Design primers to add appropriate restriction sites for cloning.

-

Vector Construction: Ligate the amplified gene cluster into a suitable expression vector (e.g., pET-28a or a broad-host-range plasmid) under the control of an inducible promoter (e.g., T7 or tac promoter).

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).

-

Culture and Induction:

-

Grow the transformed E. coli in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C with shaking.

-

When the culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility and product formation.

-

-

Cell Harvesting and Extraction:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes).

-

Resuspend the cell pellet in an extraction solvent, typically 25% methanol (B129727) in water.

-

Lyse the cells using sonication or bead beating.

-

Clarify the lysate by centrifugation (e.g., 12,000 x g for 20 minutes) to remove cell debris.

-

-

Analysis: Analyze the supernatant for the presence of M2G using HPLC or LC-MS as described in Protocol 3.3.

Workflow Diagram: Heterologous Production

Caption: Experimental workflow for heterologous production of M2G.

In Vitro Assay for MysD Ligase Activity

This assay is used to confirm the function of the MysD enzyme and determine its substrate specificity.

Objective: To measure the ATP-dependent ligation of L-glycine to mycosporine-glycine (MG) catalyzed by purified recombinant MysD.

Methodology:

-

Reagent Preparation:

-

MysD Enzyme: Purify His-tagged recombinant MysD from an E. coli expression system using Ni-NTA affinity chromatography.

-

Substrate (MG): Purify mycosporine-glycine from an E. coli strain expressing only mysA, mysB, and mysC. Quantify using its molar extinction coefficient (ε₃₁₀ = 28,100 M⁻¹ cm⁻¹).[6]

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.5.

-

-

Reaction Setup: Assemble the reaction mixture in a microcentrifuge tube on ice. A typical 50 µL reaction includes:

-

Mycosporine-glycine (MG): 50 µM

-

L-glycine: 1-5 mM

-

ATP: 1 mM

-

MgCl₂: 10 mM

-

Purified MysD enzyme: 0.5 µM

-

Reaction Buffer: to final volume

-

-

Control Reactions: Prepare negative controls by omitting either the MysD enzyme or ATP from the reaction mixture.

-

Incubation: Initiate the reaction by adding the MysD enzyme. Incubate at the optimal temperature of 37°C for a set time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: Stop the reaction by heat inactivation at 95°C for 10 minutes, followed by centrifugation to pellet the denatured enzyme.

-

Analysis: Analyze the supernatant from the reaction mixture by reverse-phase HPLC (Protocol 3.3) to detect the formation of the M2G product, identified by its characteristic retention time and UV-Vis spectrum.

HPLC-DAD Analysis of M2G

High-Performance Liquid Chromatography with a Diode-Array Detector is the standard method for the separation, identification, and quantification of MAAs.

Objective: To detect and quantify M2G in biological extracts.

Methodology:

-

Sample Preparation:

-

Clarify the aqueous or methanolic extract by centrifugation (12,000 x g, 10 min).

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: A C8 or C18 reverse-phase column (e.g., Luna C8, 5 µm, 250 x 4.6 mm).[10]

-

Mobile Phase A: 0.1% Acetic Acid (v/v) in HPLC-grade water.

-

Mobile Phase B: Methanol.

-

Gradient: A typical gradient is 5% B to 70% B over 20 minutes.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 35-40°C.

-

Injection Volume: 10-20 µL.

-

-

Detection and Identification:

-

Monitor the elution profile at multiple wavelengths, specifically at the absorption maximum for M2G (~331 nm).

-

Collect the full UV-Vis spectrum (250-400 nm) for each peak using the DAD.

-

Identify the M2G peak by comparing its retention time and UV-Vis spectrum with a purified standard or by subsequent confirmation with LC-MS.

-

-

Quantification: Calculate the concentration of M2G using a calibration curve generated from a purified standard or by using the molar extinction coefficient of a structurally similar compound like shinorine.[9]

Logical Diagram: Regulatory Influences

Caption: Key environmental stressors regulating M2G biosynthesis.

Conclusion

The this compound biosynthetic pathway is a well-defined enzymatic cascade that provides a valuable source of a natural photoprotectant. The core set of enzymes—MysA, MysB, MysC, and MysD—are sufficient for its production, making the pathway amenable to heterologous expression and metabolic engineering. Understanding the quantitative aspects of enzyme function and the detailed experimental protocols for its study are essential for harnessing the potential of M2G. For drug development professionals, M2G and other MAAs represent promising candidates for novel, biocompatible sunscreen and antioxidant ingredients for cosmetic and pharmaceutical applications. Further research into enzyme engineering and optimization of production hosts will be key to realizing the commercial potential of these unique natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Gene Cluster for Mycosporine-Like Amino Acid Biosynthesis from Actinomycetales Microorganisms and Production of a Novel Mycosporine-Like Amino Acid by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 5. Efficient Production of Shinorine and Mycosporine–Glycine–Alanine in Using Natural and Engineered Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolving Confusion Surrounding d-Ala-d-Ala Ligase Catalysis in Cyanobacterial Mycosporine-Like Amino Acid (MAA) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Upregulation of Biosynthetic Genes Required for Accumulation of this compound under Salt Stress Conditions in the Halotolerant Cyanobacterium Aphanothece halophytica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Key Enzymes in the Biosynthesis of Mycosporine-2-Glycine (M2G)

An in-depth technical guide on the core key enzymes in Mycosporine-2-glycine synthesis for researchers, scientists, and drug development professionals.

Introduction

Mycosporine-like amino acids (MAAs) are a class of small, UV-absorbing molecules produced by a wide range of organisms, including cyanobacteria, fungi, and marine algae, to protect against solar radiation.[1] Among these, this compound (M2G) is a key compound in the broader family of MAAs. The biosynthesis of MAAs is a subject of intense research due to their potential applications as natural and biocompatible sunscreens.[2][3] Understanding the enzymatic machinery responsible for their synthesis is crucial for harnessing their potential through biotechnological production. This guide provides a detailed overview of the core enzymes involved in the M2G biosynthetic pathway, presenting quantitative data, experimental protocols, and visual diagrams of the underlying processes.

The synthesis of M2G, like other MAAs, originates from a conserved set of enzymes that construct the characteristic cyclohexenone core and subsequently modify it with amino acid moieties.[4][5] The core pathway involves four key enzymes, typically encoded by a contiguous gene cluster (mys gene cluster), which convert a primary metabolic intermediate into the mycosporine (B1203499) scaffold and its derivatives.[6][7]

Core Biosynthetic Pathway Enzymes

The biosynthesis of this compound is a multi-step enzymatic process. The foundational steps involve the creation of the 4-deoxygadusol (4-DG) core, which is then elaborated to produce Mycosporine-glycine (MG), a direct precursor to M2G and other MAAs.[5][8]

The key enzymes in this pathway are:

-

2-demethyl-4-deoxygadusol Synthase (DDGS) / MysA

-

O-Methyltransferase (OMT) / MysB

-

ATP-Grasp Ligase / MysC

-

D-Ala-D-Ala Ligase-like Enzyme / MysD

2-demethyl-4-deoxygadusol Synthase (DDGS) - MysA

Function: MysA is a 3-dehydroquinate (B1236863) synthase (DHQS) homolog that catalyzes the initial and committing step in the MAA biosynthetic pathway.[4][6] It converts sedoheptulose (B1238255) 7-phosphate (SH 7-P), an intermediate of the pentose (B10789219) phosphate (B84403) pathway, into 2-demethyl-4-deoxygadusol (DDG).[5][7][8]

Biochemical Properties:

-

Substrate: Sedoheptulose 7-phosphate (SH 7-P)[6]

-

Product: 2-demethyl-4-deoxygadusol (DDG)[8]

-

Cofactors: Requires NAD⁺ and Co²⁺ for activity.[4]

O-Methyltransferase (OMT) - MysB

Function: MysB is an S-adenosylmethionine (SAM)-dependent O-methyltransferase.[4] It acts on the product of MysA, catalyzing the methylation of DDG to form 4-deoxygadusol (4-DG), which serves as the central cyclohexenone core structure for all mycosporines.[5][8]

Biochemical Properties:

-

Substrate: 2-demethyl-4-deoxygadusol (DDG)[8]

-

Product: 4-deoxygadusol (4-DG)[8]

-

Cofactor: S-adenosylmethionine (SAM)[4]

ATP-Grasp Ligase - MysC

Function: MysC belongs to the ATP-grasp superfamily of enzymes.[9][10] It catalyzes the ATP-dependent ligation of an amino acid, primarily glycine, to the C3 position of the 4-DG core to produce mycosporine-glycine (MG).[7][11] This reaction is a critical step, as MG is the direct precursor for a variety of MAAs.[11] The mechanism involves the phosphorylation of 4-DG, which is atypical for ATP-grasp enzymes that usually phosphorylate the carboxylate of the incoming amino acid.[10][11]

Biochemical Properties:

D-Ala-D-Ala Ligase-like Enzyme - MysD

Function: MysD is a homolog of D-Ala-D-Ala ligase and is responsible for the final diversification step in the synthesis of many MAAs.[2][11] It catalyzes the ATP-dependent condensation of a second amino acid onto the C1 position of mycosporine-glycine.[13] While this enzyme is known to have broad substrate specificity, accepting amino acids like serine (to produce shinorine) and threonine (to produce porphyra-334), the MysD from Nostoc punctiforme ATCC 29133 has been shown to produce this compound.[9][11]

Biochemical Properties:

-

Substrates: Mycosporine-glycine (MG), Glycine, ATP[11]

-

Product: this compound (M2G)

-

Cofactors: Requires Mg²⁺ for activity.[11]

Quantitative Data Summary

While detailed kinetic data for every enzyme in the M2G pathway is not extensively available in the literature, some key quantitative parameters for the overall process and for specific enzymes have been reported.

| Enzyme Family | Parameter | Value | Organism/System | Citation |

| MysD | Optimal pH | 8.5 | Nostoc linckia NIES-25 | [11] |

| Optimal Temperature | 37 °C | Nostoc linckia NIES-25 | [11] | |

| MAAs | Molar Extinction Coeff. (ε) | 28,000 - 50,000 M⁻¹ cm⁻¹ | General | [1][7][14] |

| Heterologous Production Yield | 154 mg/L shinorine | Streptomyces avermitilis | [1] | |

| 188 mg/L total MAAs | Streptomyces avermitilis | [1] |

Experimental Protocols

The characterization of the M2G biosynthetic pathway has largely relied on the heterologous expression of the mys gene cluster in tractable host organisms like Escherichia coli and Saccharomyces cerevisiae.[2][9][11]

Protocol 1: Heterologous Expression of the mys Gene Cluster in E. coli

This protocol provides a general workflow for producing M2G or its precursors in E. coli.

-

Gene Cluster Amplification and Cloning:

-

Amplify the entire mysA, mysB, mysC, and mysD gene cluster from the genomic DNA of a producing organism (e.g., Nostoc punctiforme).

-

Clone the amplified cluster into a suitable expression vector, such as pET-28b, under the control of an inducible promoter (e.g., T7 promoter).[8]

-

Transform the resulting plasmid into an expression strain of E. coli (e.g., BL21(DE3)).[6]

-

-

Culture and Induction:

-

Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking.[11]

-

When the culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce protein expression by adding a suitable inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Metabolite Extraction and Analysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in water or a suitable buffer and lyse the cells by sonication or chemical lysis.

-

Centrifuge the lysate to remove cell debris.[11]

-

Analyze the supernatant for the presence of M2G and its intermediates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[11]

-

Protocol 2: In Vitro Enzyme Assay for MysD

This protocol describes a method to confirm the activity of a purified MysD enzyme.

-

Protein Expression and Purification:

-

Express a His₆-tagged version of the MysD enzyme in E. coli as described above.

-

Lyse the cells and purify the recombinant MysD protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.[11]

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Purified MysD enzyme (e.g., 0.5 µM)

-

Mycosporine-glycine (MG) substrate (e.g., 50 µM)

-

Glycine (e.g., 1 mM)

-

ATP (e.g., 1 mM)

-

MgCl₂ (e.g., 10 mM)

-

Reaction Buffer (e.g., Tris-HCl, pH 8.5)

-

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 2 hours).[11]

-

Include control reactions lacking the enzyme or ATP to confirm that product formation is enzyme- and energy-dependent.[11]

-

-

Product Analysis:

-

Stop the reaction by adding a quenching agent (e.g., methanol (B129727) or formic acid).

-

Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the M2G product, comparing the retention time and mass-to-charge ratio with a known standard if available.[11]

-

Visualizations

Biosynthetic Pathway of this compound

References

- 1. Discovery of Gene Cluster for Mycosporine-Like Amino Acid Biosynthesis from Actinomycetales Microorganisms and Production of a Novel Mycosporine-Like Amino Acid by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decoding Specificity of Cyanobacterial MysDs in Mycosporine-like Amino Acid Biosynthesis through Heterologous Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. The genetic and molecular basis for sunscreen biosynthesis in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Profiling and Discovery of Novel Glycosylated Mycosporine-Like Amino Acids in Two Strains of the Cyanobacterium Scytonema cf. crispum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterologous Production of Cyanobacterial Mycosporine-Like Amino Acids Mycosporine-Ornithine and Mycosporine-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An ATP-Grasp Ligase Involved in the Last Biosynthetic Step of the Iminomycosporine Shinorine in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Ecological Significance of Mycosporine-2-glycine in Marine Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mycosporine-2-glycine (M2G) is a crucial secondary metabolite belonging to the mycosporine-like amino acid (MAA) family, playing a multifaceted ecological role in marine organisms. This technical guide provides an in-depth analysis of M2G, focusing on its biosynthesis, distribution, and key functions as a photoprotective agent and antioxidant. The information presented herein is intended to support research and development efforts in marine biology, natural product chemistry, and pharmacology.

Core Ecological Functions of this compound

This compound is a vital compound for marine life, providing essential protection against environmental stressors. Its primary roles include shielding against harmful ultraviolet (UV) radiation and mitigating oxidative damage.[1][2][3]

UV Radiation Screening

As a potent UV-absorbing compound, M2G acts as a natural sunscreen for a variety of marine organisms.[1][3] It exhibits a strong absorption maximum in the UV-A and UV-B regions of the spectrum, effectively dissipating the absorbed energy as heat without generating harmful reactive oxygen species (ROS).[3] This photoprotective mechanism is critical for the survival of organisms inhabiting the upper layers of the aquatic environment where exposure to solar radiation is highest.

Potent Antioxidant Activity

Beyond its UV-screening capabilities, M2G is a highly effective antioxidant.[1][4] It is particularly adept at quenching singlet oxygen, a highly reactive and damaging ROS, with a rate constant of 5.6 x 10⁷ M⁻¹ s⁻¹.[5][6][7] This antioxidant function is crucial for protecting cellular components from oxidative stress induced by various environmental factors, including intense sunlight.[1]

Osmotic Regulation and Other Functions

In addition to its primary roles, M2G also contributes to osmotic regulation in marine organisms, helping them adapt to changes in salinity.[3] There is also emerging evidence suggesting its involvement in cellular signaling processes, including the modulation of inflammatory pathways.[8][9]

Biosynthesis Pathway of this compound

The biosynthesis of M2G in marine organisms, primarily cyanobacteria and algae, occurs through two main pathways: the Shikimate pathway and the Pentose Phosphate pathway. Both pathways converge on the formation of 4-deoxygadusol (4-DG), the central precursor for all MAAs. Mycosporine-glycine is then formed by the addition of a glycine (B1666218) molecule to 4-DG, which can be further converted to M2G.

Quantitative Physicochemical and Biological Data

The following tables summarize key quantitative data for this compound, providing a basis for comparative analysis and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈N₂O₇ | [10] |

| Molecular Weight | 302.28 g/mol | [10] |

| UV Absorption Maximum (λmax) | ~310 nm (in water) | [11][12][13] |

| Molar Extinction Coefficient (ε) | ~28,100 M⁻¹ cm⁻¹ | [11][13] |

Table 2: Concentration of this compound in Selected Marine Organisms

| Organism | Concentration | Reference(s) |

| Euhalothece sp. (Cyanobacterium) | Major MAA present | [1] |

| Nyctiphanes australis (Krill) | 23.2 - 37.4% of total MAAs | [14] |

| Prasiola crispa ssp. antarctica (Green Alga) | Present, but not the dominant MAA | [15] |

| Phytoplankton (Sagami Bay) | Most dominant MAA, >100 nM | [14] |

Table 3: Antioxidant Capacity of this compound

| Assay | Metric | Result | Reference(s) |

| Singlet Oxygen Quenching | Rate Constant (kQ) | 5.6 x 10⁷ M⁻¹ s⁻¹ | [5][6][7] |

| ABTS Radical Scavenging | IC₅₀ (pH 8.5) | 8-fold lower than L-ascorbic acid | [16] |

| DPPH Radical Scavenging | Antioxidant Activity | Confirmed, but specific IC₅₀ values vary with protocol | [3] |

| Anti-glycation | IC₅₀ (HEWL) | 1.61 mM | [17] |

Detailed Experimental Protocols

This section provides standardized protocols for the extraction, identification, and functional analysis of this compound.

Protocol 1: Extraction and Purification of this compound

This protocol is adapted for the extraction of M2G from cyanobacterial biomass.[18]

-

Extraction:

-

Harvest cyanobacterial cells by centrifugation.

-

Lyophilize the cell pellet.

-

Extract the dried biomass with 100% methanol (B129727) at 45°C for 2 hours.

-

Repeat the extraction process three times.

-

Combine the methanol extracts and evaporate to dryness under reduced pressure.

-

Redissolve the dried extract in distilled water.

-

-

Purification (Three-Step Chromatography): [18]

-

Step 1: Reversed-Phase Chromatography (C18):

-

Equilibrate a C18 column with 1% (v/v) acetic acid in water.

-

Load the aqueous extract onto the column.

-

Elute with 1% acetic acid at a flow rate of 3.0 mL/min, collecting fractions.

-

Monitor fractions at 330 nm and pool M2G-containing fractions.

-

Lyophilize the pooled fractions.

-

-

Step 2: Reversed-Phase Chromatography (Ammonium Acetate):

-

Dissolve the lyophilized sample in 0.1 M ammonium (B1175870) acetate.

-

Apply to the re-equilibrated C18 column.

-

Elute with 0.1 M ammonium acetate, collecting fractions.

-

Pool and lyophilize the M2G fractions.

-

-

Step 3: Gel Filtration Chromatography:

-

Dissolve the lyophilized sample in water.

-

Apply to a gel filtration column (e.g., Sephadex G-25).

-

Elute with water, collecting fractions.

-

Pool and lyophilize the purified M2G.

-

-

Protocol 2: HPLC for Identification and Quantification

This protocol utilizes a reversed-phase HPLC system for the analysis of M2G.[18][19][20]

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[18]

-

Mobile Phase: Isocratic elution with 0.1% (v/v) acetic acid in water.[20]

-

Flow Rate: 0.4 mL/min.[18]

-

Column Temperature: 35°C.[18]

-

Detection: 310 nm or 330 nm.[18]

-

Injection Volume: 10 µL.[18]

-

Quantification: Use an external standard of purified M2G to generate a calibration curve.

Protocol 3: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant capacity of M2G.[21][22][23][24]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of dilutions of purified M2G in methanol.

-

Use ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each M2G dilution or control to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value (the concentration of M2G required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of M2G.

-

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Conclusion

This compound is a functionally diverse and ecologically significant metabolite in marine ecosystems. Its potent UV-screening and antioxidant properties underscore its importance for the survival and health of marine organisms. The detailed information on its biosynthesis, distribution, quantitative characteristics, and experimental protocols provided in this guide serves as a valuable resource for researchers and professionals. Further investigation into the signaling pathways modulated by M2G holds promise for the discovery of novel therapeutic agents for conditions associated with inflammation and oxidative stress.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycosporine glycine protects biological systems against photodynamic damage by quenching singlet oxygen with a high efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mycosporine glycine protects biological systems against photodynamic damage by quenching singlet oxygen with a high efficiency[para] - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound exerts anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C12H18N2O7 | CID 23427657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Absolute Configuration of Mycosporine-Like Amino Acids, Their Wound Healing Properties and In Vitro Anti-Aging Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. acmeresearchlabs.in [acmeresearchlabs.in]

- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]

Unveiling the Photoprotective Potential of Mycosporine-2-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mycosporine-2-glycine (M2G), a naturally occurring mycosporine-like amino acid (MAA), is emerging as a compound of significant interest in the fields of dermatology and pharmacology due to its potent UV-absorbing properties and multifaceted biological activities. This technical guide provides an in-depth exploration of the core UV-absorbing characteristics of M2G, detailed experimental protocols for its study, and an overview of its mechanisms of action at the cellular level.

Core UV-Absorbing and Physicochemical Properties

This compound is a water-soluble compound characterized by a cyclohexenimine chromophore conjugated with two glycine (B1666218) residues. This structure is responsible for its strong absorption in the UV-A region of the electromagnetic spectrum. The key quantitative spectroscopic and physicochemical data for M2G are summarized in the table below.

| Property | Value | References |

| UV Absorption Maximum (λmax) | 331 - 332 nm | [1] |

| Molar Extinction Coefficient (ε) | Not explicitly defined for M2G. The general range for MAAs is 28,100 - 50,000 M⁻¹ cm⁻¹. | [1][2][3] |

| Molecular Formula | C₁₂H₁₈N₂O₇ | [4] |

| Molecular Weight | 302.28 g/mol | [4] |

| Photostability | High. MAAs, in general, are known to be highly photostable, dissipating absorbed UV radiation as heat without the production of reactive oxygen species. | [5] |

Experimental Protocols

This section outlines detailed methodologies for the extraction, purification, and characterization of this compound, as well as for assessing its biological activities.

Extraction and Purification of this compound from Cyanobacteria

This protocol is adapted from methodologies used for the extraction of M2G from halotolerant cyanobacteria, such as Aphanothece halophytica.

Workflow for M2G Extraction and Purification

Caption: A stepwise workflow for the extraction and purification of this compound.

Methodology:

-

Cell Culture and Harvest: Cultivate the cyanobacterial strain in a suitable medium (e.g., BG-11 medium supplemented with Turk Island salt solution for halotolerant species) under appropriate light and temperature conditions. Harvest the cells in the late logarithmic to early stationary growth phase by centrifugation.

-

Extraction: Resuspend the cell pellet in methanol. Disrupt the cells using sonication on ice. After sonication, allow the suspension to stand at room temperature for 15 minutes.

-

Clarification: Centrifuge the suspension to pellet cell debris. Collect the supernatant containing the crude M2G extract.

-

Solvent Removal: Concentrate the supernatant using a rotary evaporator until a dried extract is obtained.

-

Purification:

-

Redissolve the dried extract in water.

-

Perform a liquid-liquid extraction with chloroform to remove lipophilic compounds. The M2G will remain in the aqueous phase.

-

Further purify the M2G from the aqueous phase using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol in water with 0.1% formic acid).

-

Collect the fractions corresponding to the M2G peak (monitored at ~331 nm).

-

Lyophilize the purified fractions to obtain pure M2G powder.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of M2G in a suitable solvent (e.g., methanol or water).

-

Prepare a positive control, such as ascorbic acid, at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a defined volume of the M2G solution (or positive control/blank).

-

Add an equal volume of the DPPH working solution to initiate the reaction. The blank should contain only the solvent and the DPPH solution.

-

Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well/cuvette at 517 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of M2G.

-

Cellular Photoprotection Assay in Human Keratinocytes

This protocol outlines a general procedure to assess the ability of M2G to protect human skin cells from UV-induced damage using the HaCaT cell line (immortalized human keratinocytes).

Workflow for Cellular Photoprotection Assay

Caption: A general workflow for assessing the photoprotective effects of M2G on keratinocytes.

Methodology:

-

Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for other analyses) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Pre-treatment: Replace the culture medium with a medium containing various concentrations of M2G. Incubate for a specified period (e.g., 24 hours).

-

UVB Irradiation:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Expose the cells to a specific dose of UVB radiation (e.g., 20-30 mJ/cm²) using a calibrated UV lamp. Control cells should be mock-irradiated.

-

-

Post-incubation: After irradiation, replace the PBS with fresh culture medium (with or without M2G, depending on the experimental design) and incubate for a further period (e.g., 24 hours).

-

Endpoint Analysis:

-

Cell Viability: Assess cell viability using the MTT assay, which measures mitochondrial activity.

-

DNA Damage: Evaluate DNA strand breaks using the Comet assay.

-

Gene Expression: Analyze the expression of genes related to inflammation (e.g., COX-2, iNOS), oxidative stress (e.g., HMOX1), and photoaging (e.g., MMP1) using quantitative real-time PCR (qPCR).

-

Molecular Mechanisms of Photoprotection

This compound provides photoprotection through a combination of direct UV screening and the modulation of key cellular signaling pathways.

Direct UV Screening

With its high molar extinction coefficient and absorption maximum in the UV-A range, M2G acts as a potent physical sunscreen, absorbing harmful UV photons before they can damage cellular components like DNA and proteins. Its high photostability ensures that it can dissipate this absorbed energy as heat without generating harmful reactive oxygen species (ROS).

Modulation of Cellular Signaling Pathways

M2G has been shown to influence cellular signaling cascades that are critical in the response to UV-induced stress.

M2G's Influence on UV-Induced Signaling Pathways

Caption: A diagram illustrating the dual photoprotective mechanisms of this compound.

-

Nrf2 Pathway Activation: M2G has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HMOX1). This enhances the cell's endogenous antioxidant capacity.

-

NF-κB Pathway Inhibition: M2G can suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition by M2G leads to the downregulation of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This anti-inflammatory action helps to mitigate the inflammatory response associated with sunburn.

Future Directions and Applications

The unique combination of potent UV absorption, high photostability, and significant antioxidant and anti-inflammatory properties makes this compound a highly promising candidate for a new generation of photoprotective agents. Future research should focus on:

-

Optimizing Production: Developing scalable and cost-effective methods for the biotechnological production of M2G.

-

Formulation and Delivery: Investigating novel formulation strategies to enhance the stability and topical delivery of M2G in cosmetic and pharmaceutical products.

-

Clinical Efficacy: Conducting human clinical trials to validate the safety and efficacy of M2G-containing sunscreens and dermatological treatments.

References

- 1. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aimspress.com [aimspress.com]

- 3. Distribution, biosynthetic regulation, and bioactivities of this compound, a rare UV-protective mycosporine-like amino acid [aimspress.com]

- 4. medkoo.com [medkoo.com]

- 5. Mycosporine-Like Amino Acids for Skin Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activities of Mycosporine-2-glycine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosporine-2-glycine (M2G), a rare mycosporine-like amino acid (MAA) found in certain cyanobacteria, is emerging as a compound of significant interest for its diverse biological activities.[1][2] Possessing a cyclohexenimine core conjugated with two glycine (B1666218) residues, M2G exhibits potent antioxidant, anti-inflammatory, and anti-aging properties. This technical guide provides an in-depth overview of the preliminary biological activities of M2G, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information compiled herein aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of M2G.

Core Biological Activities of this compound

This compound demonstrates a range of beneficial biological effects, primarily attributed to its antioxidant and anti-inflammatory capacities. These properties contribute to its potential as an anti-aging agent.

Antioxidant Activity

M2G is a potent antioxidant, effectively scavenging free radicals and mitigating oxidative stress.[2][3] In vitro studies have demonstrated its ability to neutralize DPPH and ABTS radicals.[1] Furthermore, in cellular models, M2G has been shown to down-regulate the expression of key antioxidant enzymes under oxidative stress conditions.[2][3]

Anti-inflammatory Activity

A significant body of evidence points to the robust anti-inflammatory effects of M2G.[2][4][5][6] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, M2G has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2][5][6] This inhibitory effect is notably more potent than that of other mycosporine-like amino acids such as shinorine, porphyra-334, and palythine.[2][5] The anti-inflammatory action of M2G is mediated, at least in part, through the suppression of the NF-κB signaling pathway, leading to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4][5][7]

Anti-Aging Properties

The anti-aging potential of M2G is multifaceted, stemming from its antioxidant and anti-inflammatory activities, as well as its ability to inhibit processes that contribute to the aging of tissues, particularly the skin. M2G has been found to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the cross-linking of proteins like collagen and a subsequent loss of skin elasticity.[2][8] Additionally, M2G has demonstrated the ability to inhibit collagenase activity, the enzyme responsible for the breakdown of collagen.[9]

Quantitative Data Summary

The following tables summarize the quantitative data available on the biological activities of this compound.

Table 1: Antioxidant Activity of this compound

| Assay | Test System | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| DPPH Radical Scavenging | In vitro | 22 | Ascorbic Acid | 2.8 |

| ABTS Radical Scavenging | In vitro | Not specified | Not specified | Not specified |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Test System | M2G Concentration | % Inhibition/Effect |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Not specified | 2-3 fold more potent inhibition than other MAAs |

| iNOS Expression | LPS-stimulated RAW 264.7 cells | Not specified | Significant suppression |

| COX-2 Expression | LPS-stimulated RAW 264.7 cells | Not specified | Significant suppression |

Table 3: Anti-Aging Activity of this compound

| Assay | Test System | IC50 Value (mM) |

| Inhibition of Protein Glycation | Hen Egg White Lysozyme | 1.61 |

| Collagenase Inhibition | In vitro | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration in the reaction mixture is typically 70 µM.

-

Sample Preparation : Dissolve this compound and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

-

Reaction Mixture : In a microplate well or cuvette, mix the test sample with the DPPH solution. A typical ratio is 0.1 mL of the sample to 1.5 mL of the DPPH solution.

-

Incubation : Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance of the solution at 515 nm using a spectrophotometer. A reaction blank containing the solvent and DPPH solution is also measured.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging activity = [1 - (Absorbance of sample / Absorbance of blank)] x 100

Anti-inflammatory Assays

-

Cell Line : RAW 264.7 murine macrophage cells are commonly used.

-

Culture Medium : Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions : Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation : To induce an inflammatory response, treat the cells with lipopolysaccharide (LPS). A typical concentration is 1 µg/mL.

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Cell Seeding : Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.

-

Treatment : Pre-treat the cells with various concentrations of M2G for a specified period (e.g., 1 hour) before stimulating with LPS (1 µg/mL).

-

Incubation : Incubate the cells for 24 hours.

-

Sample Collection : Collect the cell culture supernatant.

-

Griess Reagent : Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction : Mix an equal volume of the culture supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measurement : Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

-

Cell Lysis : After treatment with M2G and/or LPS, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-